Istradefylline
Overview
Description
Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment for Parkinson’s disease. It is marketed under the brand name Nourianz and is primarily prescribed to reduce “off” episodes in patients undergoing long-term treatment with levodopa/carbidopa .
Mechanism of Action
Target of Action
Istradefylline primarily targets the adenosine A2A receptors (A2AR) . These receptors are found in the basal ganglia, a region of the brain that suffers degeneration in Parkinson’s disease and is also significantly involved in motor control . A2A receptors are also expressed on GABAergic medium spiny neurons within the indirect striato .
Mode of Action
This compound is a selective antagonist at the adenosine A2A receptor . It is believed to bind an A2AR within an A2AR-D2R-tetramer and function as a negative allosteric modulator (NAM) towards the other A2AR, thus inhibiting the effects of adenosine and enhancing the movement (locomotion) promoting effects exerted by dopamine via D2R .
Biochemical Pathways
This compound is known to affect the γ-aminobutyric acid (GABA) pathway of the subthalamic nucleus . By blocking the adenosine A2A receptor, it is presumed to reduce the overactivity of the striatal pathway, restoring the balance of basal ganglia .
Pharmacokinetics
The primary metabolite found in urine is the active 4’-O-monodesmethyl this compound (M1) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the adenosine A2A receptor. This results in enhanced locomotion promoting effects exerted by dopamine via D2R . It is also known to improve the motor symptoms of patients with Parkinson’s disease .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, its crystal form, as an important factor in the efficacy of the drug, is rarely studied . Furthermore, long-term consumption of caffeine, a dietary factor, can affect the diversity of gut microbiota, which in turn can influence the metabolism of caffeine .
Preparation Methods
The synthesis of istradefylline involves several steps, starting with 1,3-diethyl-5,6-diaminouracil as the starting material. The process includes acylation, annulation, and methylation reactions . The intermediate compound, (E)-8-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-diethyl-3,7-dihydro-1H-purine-2,6-dione, is obtained through condensation and ring closure reactions . Industrial production methods focus on optimizing yield and purity, with some methods achieving over 85% yield and 97% purity .
Chemical Reactions Analysis
Istradefylline undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another. Common reagents used in these reactions include sodium hydroxide, dimethyl sulfate, and acetic anhydride.
Scientific Research Applications
Istradefylline has several scientific research applications:
Chemistry: Used in studies related to adenosine receptor antagonists.
Biology: Investigated for its effects on neuronal activity and motor function.
Medicine: Clinically used to treat Parkinson’s disease and improve motor function
Industry: Utilized in the pharmaceutical industry for the production of Parkinson’s disease medications.
Comparison with Similar Compounds
Istradefylline is unique among adenosine A2A receptor antagonists due to its selectivity and efficacy in treating Parkinson’s disease. Similar compounds include:
Properties
IUPAC Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVRBWUUXZMOPW-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057652 | |
Record name | Istradefylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5µg/mL | |
Record name | Istradefylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Istradefylline is a selective adenosine A2A receptor inhibitor. These receptors are found in the basal ganglia, a region of the brain that suffers degeneration in Parkinson's disease, and is also significantly involved in motor control. A2A receptors are also expressed on GABAergic medium spiny neurons within the indirect striato-pallidal pathway. The GABAergic action of this pathway is thereby reduced. Istradefylline has 56 times the affinity for A2A receptors than A1 receptors. | |
Record name | Istradefylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
155270-99-8 | |
Record name | Istradefylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155270-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Istradefylline [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155270998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Istradefylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Istradefylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Istradefylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISTRADEFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GZ0LIK7T4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
189-193 | |
Record name | Istradefylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Istradefylline is a selective antagonist of the adenosine A2A receptor (A2AR) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This means it binds to the A2AR and blocks the actions of adenosine, an endogenous neurotransmitter that modulates dopamine signaling in the brain.
A: A2ARs are primarily located in the indirect pathway of the basal ganglia, a brain region crucial for motor control. In Parkinson’s disease, there is an imbalance between the direct and indirect pathways. By blocking A2ARs, this compound reduces the activity of the indirect pathway, helping to restore this balance and improve motor function [, , , ].
A: No, this compound's mechanism of action is distinct from dopaminergic therapies [, ]. It does not directly influence dopamine levels but instead modulates their effects through A2AR antagonism. This is a key advantage as it may offer therapeutic benefits without exacerbating dopamine-related side effects.
ANone: this compound has a molecular formula of C19H24N6O3 and a molecular weight of 384.44 g/mol.
ANone: The provided research papers do not present detailed spectroscopic data like NMR or IR spectra for this compound.
ANone: The provided research focuses on the pharmaceutical properties of this compound and does not include information on its material compatibility, stability, performance, or applications outside of a medical context.
ANone: this compound is a small molecule drug and does not exhibit catalytic properties. The provided research papers do not describe its use in catalytic reactions.
A: Yes, molecular docking studies have been conducted to investigate the binding mode of this compound and its derivatives to the A2AR [, ]. These studies helped to understand how structural modifications to this compound could impact its binding affinity and potentially guide the development of new A2AR antagonists.
A: While not explicitly mentioned, the study designing five-membered heterocyclic derivatives of this compound implicitly explored SAR by correlating structural changes with observed inhibitory activity against A2AR [].
A: Research suggests that the trans-double bond in this compound is susceptible to isomerization []. Replacing this bond with heterocyclic rings like thiazole or benzothiazole was explored as a way to potentially increase stability while maintaining activity [].
A: this compound's trans-double bond is prone to isomerization under certain conditions, potentially affecting its stability and activity [].
ANone: The provided research papers primarily focus on the preclinical and clinical aspects of this compound and do not discuss SHE regulations related to its manufacture or use.
A: this compound is formulated for oral administration and is absorbed from the gastrointestinal tract [, ]. Specific details on its bioavailability are not provided in the research abstracts, but its successful development as an oral therapy implies an acceptable bioavailability profile.
A: this compound is primarily metabolized by the cytochrome P450 (CYP) enzymes, specifically CYP3A4 [, ]. Co-administration with strong CYP3A4 inducers, like rifampin, can significantly reduce this compound exposure []. Conversely, CYP3A4 inhibitors can increase its exposure, highlighting the importance of considering drug interactions [, ].
A: Yes, this compound can inhibit P-glycoprotein (P-gp), a transporter protein involved in drug efflux [, ]. This interaction can increase the exposure of other drugs that are substrates of P-gp, potentially leading to drug interactions [].
A: this compound has a relatively long elimination half-life of approximately 57 hours, which supports its once-daily dosing regimen [].
A: Yes, population pharmacokinetic-pharmacodynamic (PK/PD) analyses have been conducted to explore the relationship between this compound exposure and both its efficacy and safety []. These analyses indicated that the probability of experiencing side effects like dyskinesia, dizziness, and nausea is related to the dose and exposure of this compound [].
A: this compound has been extensively studied in animal models of Parkinson's disease, including MPTP-treated primates []. These studies demonstrated that this compound could enhance the effects of levodopa and improve motor function without worsening dyskinesia [].
A: Numerous clinical trials have demonstrated that this compound effectively reduces "OFF" time, periods when PD medications wear off and symptoms return, in patients with Parkinson's disease who experience motor fluctuations while on levodopa therapy [, , , , , , ]. This compound also improved motor function, as assessed by the Unified Parkinson’s Disease Rating Scale (UPDRS) Part III [, , , ].
A: Yes, some studies explored the potential benefits of this compound for non-motor symptoms, with promising results observed in improving fatigue and quality of life in PD patients [, ].
ANone: The provided research abstracts do not mention specific resistance mechanisms to this compound or its cross-resistance with other compounds.
ANone: The provided information highlights that this compound is generally well-tolerated. Specific details on its safety profile, including potential long-term effects, should be sought from comprehensive drug information resources.
ANone: The provided research primarily focuses on the oral formulation of this compound. There is no mention of alternative drug delivery or targeting strategies for this compound.
ANone: The provided research does not discuss specific biomarkers for predicting this compound efficacy, monitoring treatment response, or identifying adverse effects.
ANone: Specific analytical methods for characterizing or quantifying this compound are not detailed in the provided research abstracts. Standard analytical techniques like HPLC are likely employed for its analysis.
ANone: The research provided focuses on the clinical and pharmacological aspects of this compound and does not provide information about its environmental impact or degradation.
ANone: The provided research abstracts do not discuss the dissolution rate or solubility of this compound.
ANone: The provided research papers do not detail the validation of specific analytical methods for this compound. Standard analytical validation procedures would be followed for this purpose.
ANone: The provided research primarily focuses on the neurological effects of this compound and does not include information about its potential immunogenicity or effects on the immune system.
A: As mentioned earlier, this compound is known to inhibit P-glycoprotein (P-gp) [, ]. This interaction can potentially alter the absorption, distribution, and elimination of other drugs that are substrates of P-gp, leading to clinically relevant drug interactions [, ].
A: this compound is primarily metabolized by CYP3A4 and is susceptible to interactions with CYP3A4 inducers and inhibitors [, , ]. Co-administration with potent CYP3A4 inducers like rifampin significantly reduces this compound exposure, requiring dose adjustments. On the other hand, CYP3A4 inhibitors can increase its levels [, , ].
ANone: The provided research does not contain information on the biocompatibility or biodegradability of this compound.
A: Yes, tozadenant is another A2A receptor antagonist that has been studied in clinical trials for Parkinson’s disease []. While promising, tozadenant is not currently commercially available. Other A2A antagonists are also under investigation, illustrating the ongoing interest in this therapeutic target.
A: Unlike dopamine agonists, this compound does not directly act on the dopaminergic system, which may be advantageous in mitigating certain dopamine-related side effects [, ]. Clinical trials have shown that both this compound and dopamine agonists can effectively reduce "OFF" time, but individual patient response and tolerability may vary [, , , , , , , ].
ANone: The provided research does not contain information related to the recycling or waste management of this compound.
A: The provided research highlights the use of standard preclinical models, such as MPTP-treated primates, to investigate the efficacy and mechanisms of this compound in Parkinson's disease []. Additionally, advanced techniques like positron emission tomography (PET) were employed to assess A2AR occupancy in the human brain [].
A: this compound was first approved for use in Japan in 2013 as an adjunct to levodopa for patients with Parkinson’s disease experiencing “OFF” episodes []. It was later approved by the US Food and Drug Administration in 2019 for the same indication [].
A: The development and study of this compound exemplify cross-disciplinary research involving medicinal chemistry, pharmacology, neurology, and clinical medicine. Furthermore, the integration of computational methods, such as molecular docking, underscores the synergy between computational chemistry and drug discovery efforts [, ].
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